molecular formula C22H19F3N4O2 B2503542 N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide CAS No. 922668-03-9

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide

Cat. No. B2503542
CAS RN: 922668-03-9
M. Wt: 428.415
InChI Key: VLBMJWOICAZEFJ-UHFFFAOYSA-N
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Description

The compound "N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide" is a novel chemical entity that is not directly described in the provided papers. However, similar compounds with morpholino groups and benzamide structures have been synthesized and studied for various biological activities, including anti-proliferative and gastrokinetic effects, as well as for their potential as antitumor agents .

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of isocyanato-substituted benzene derivatives with morpholino-substituted amines. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine . Similarly, the synthesis of other morpholino benzamide derivatives follows a comparable pathway, starting from difluorobenzonitrile, followed by amination with morpholine and cyclization with hydrazine hydrate . These methods suggest a possible synthetic route for the compound , which would likely involve the appropriate selection of starting materials and reaction conditions to introduce the pyridazinyl and trifluoromethyl groups.

Molecular Structure Analysis

The molecular structures of related compounds have been determined using X-ray diffraction techniques, confirming the crystalline nature and the precise geometry of these molecules . Density functional theory (DFT) calculations are often used to optimize the molecular structure and to compare with experimental data, ensuring consistency between theoretical and practical findings .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be assessed through various computational methods, such as the analysis of the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans . These studies help in understanding the interaction of the molecule with other chemical entities, which is crucial for predicting its behavior in biological systems or in further chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, including their crystalline structure, vibrational frequencies, and thermodynamic properties, can be experimentally determined and supported by DFT calculations . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also calculated to estimate the chemical reactivity of the molecule . Additionally, the biological activities of these compounds, such as their anti-proliferative and antitumor effects, are evaluated through various in vitro assays .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with structural similarities to N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide have been synthesized to explore their crystal structure and potential antitumor activities. For instance, the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide demonstrates the methodological approach to creating compounds with specific functional groups aimed at enhancing antitumor activity. The detailed crystal structure analysis aids in understanding the molecular geometry and potential interaction mechanisms with biological targets (Ji et al., 2018).

Biological Activity and Antitumor Effects

Another area of focus is the evaluation of biological activity, particularly antitumor effects. The structural framework of compounds similar to the one allows for the assessment of inhibitory capacities against various cancer cell lines. For example, the synthesized compound 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide showcases distinct effective inhibition on the proliferation of cancer cell lines (Lu et al., 2017). These studies underscore the potential therapeutic applications of such compounds in oncology.

Antimicrobial and Antifungal Properties

Research into N-Benzoyl-N'-dialkylthiourea derivatives and their complexes with metals like cobalt has provided insights into their structure, synthesis, and antifungal activity. These compounds, featuring morpholine and thiocarbonyl benzamide structures, have been evaluated against pathogens responsible for plant diseases, demonstrating significant antifungal properties (Weiqun et al., 2005). This line of research suggests the potential agricultural applications of such chemical entities in protecting crops from fungal pathogens.

properties

IUPAC Name

N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4O2/c23-22(24,25)18-4-2-1-3-17(18)21(30)26-16-7-5-15(6-8-16)19-9-10-20(28-27-19)29-11-13-31-14-12-29/h1-10H,11-14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBMJWOICAZEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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